Cas no 816-66-0 (4-Methyl-2-oxovaleric Acid)

4-Methyl-2-oxovaleric Acid structure
4-Methyl-2-oxovaleric Acid structure
4-Methyl-2-oxovaleric Acid
816-66-0
C6H10O3
130.141802310944
MFCD00066204
39951
70

4-Methyl-2-oxovaleric Acid Properties

Names and Identifiers

    • 4-Methyl-2-oxopentanoic acid
    • KETOLEUCINE
    • 2-KETO-ISO-CAPROIC ACID
    • 2-KETO-ISO-HEXANOIC ACID
    • 2-KETO-4-METHYL-N-PENTANOIC ACID
    • 2-KETO-4-METHYLPENTANOIC ACID
    • 2-OXO-4-METHYLVALERIC ACID
    • 2-OXOISOCAPROIC ACID
    • A-KETOISOCAPROIC ACID
    • ALPHA-KETOISOCAPROIC ACID
    • 2-keto-isocaproate
    • 4-methyl-2-oxo-pentanoicaci
    • Isopropylpyruvicacid
    • Pentanoic acid, 4-methyl-2-oxo-
    • 4-Methyl-2-oxovaleric Acid
    • KETOISOCAPROIC ACID, ALPHA-(P)
    • α-Methylstyrene MonoMer
    • alpha-ketoisocaproate
    • 2-OXO-4-METHYLPENTANOIC ACID
    • 2-Oxoisocaproate
    • 4-methyl-2-oxopentanoate
    • 2-Oxoisohexanoate
    • alpha-oxoisocaproate
    • alpha-Oxoisohexanoate
    • 4-methyl-2-oxo-pentanoic acid
    • 2-KETOISOCAPROIC ACID
    • Isopropylpyruvic acid
    • 2-ketoisocaproate
    • 2-oxo-4-methylpentanoate
    • .alpha.-Ketoisocaproic acid
    • 2-Keto-
    • 4-Methyl-2-oxopentanoic Acid
    • 4-Methyl-2-oxopentanoic acid (ACI)
    • Valeric acid, 4-methyl-2-oxo- (8CI)
    • 2-keto-4-Methylvaleric acid
    • 2-Oxoleucine
    • 4-Methyl-2-oxovaleric acid
    • Isobutylglyoxylic acid
    • Ketoisocaproic acid
    • α-Ketoisocaproic acid
    • α-Ketoisocapronic acid
    • α-Oxoisocaproic acid
    • +Expand
    • MFCD00066204
    • BKAJNAXTPSGJCU-UHFFFAOYSA-N
    • 1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
    • O=C(C(CC(C)C)=O)O

Computed Properties

  • 130.06300
  • 1
  • 3
  • 3
  • 130.062994
  • 9
  • 126
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • 2
  • 0
  • 54.4

Experimental Properties

  • 0.68620
  • 54.37000
  • n20/D 1.431
  • Soluble in water.
  • 85°C/13mmHg(lit.)
  • 8-10 °C
  • 83.3 °C
  • 3871 | 4-METHYL-2-OXOPENTANOIC ACID
  • Not determined
  • Not determined
  • 1.055 g/mL at 20 °C(lit.)

4-Methyl-2-oxovaleric Acid Security Information

  • GHS05 GHS05
  • 3
  • 8
  • S26-S36/37/39-S45
  • III
  • R34
  • C C
  • UN 3265 8/PG 3
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • Please store the product under the recommended conditions in the Certificate of Analysis.
  • III
  • 34
  • Danger
  • Yes
  • 8
  • 3-9-13

4-Methyl-2-oxovaleric Acid Customs Data

  • 2918300090
  • China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-Methyl-2-oxovaleric Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003M6Z-250mg
4-Methyl-2-oxopentanoic acid
816-66-0 95%
250mg
$84.00 2024-04-21
A2B Chem LLC
AB67931-1g
4-Methyl-2-oxovaleric acid
816-66-0 ≥95%
1g
$51.00 2024-04-19
abcr
AB138834-5g
4-Methyl-2-oxovaleric acid, 95%; .
816-66-0 95%
5g
€244.90
ChemScence
CS-W013438-100mg
4-Methyl-2-oxopentanoic acid
816-66-0 ≥99.0%
100mg
$60.0 2021-09-02
Enamine
EN300-182826-0.05g
4-methyl-2-oxopentanoic acid
816-66-0 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
K43974-100g
Alpha-Ketoisocaproicacid
816-66-0 97%
100g
$804 2022-10-16
MedChemExpress
HY-W012722-10mM*1 mL in DMSO
4-Methyl-2-oxopentanoic acid
816-66-0 ≥99.0%
10mM*1 mL in DMSO
¥660
S e l l e c k ZHONG GUO
S2987-100mg
4-Methyl-2-oxovaleric acid
816-66-0 99.31%
100mg
¥811.68 2023-09-16
TRC
M220748-10mg
4-Methyl-2-oxovaleric Acid
816-66-0
10mg
$ 46.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60076-1g
4-Methyl-2-oxovaleric acid, 94%
816-66-0 94%
1g
¥1008.00

4-Methyl-2-oxovaleric Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  100 °C
Reference
Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step
Anderson, James C.; Kalogirou, Andreas S.; Porter, Michael J.; Tizzard, Graham J., Beilstein Journal of Organic Chemistry, 2013, 9, 1737-1744

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 1.5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Reference
Total Synthesis of the Natural Herbicide MBH-001 and Analogues
Kuhn, Birgit; Barber, David M.; Dietrich, Hansjoerg; Doeller, Uwe; Hoffmann, Michael G.; et al, European Journal of Organic Chemistry, 2020, 2020(15), 2271-2290

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Reference
Facile Synthesis of γ-Butenolides and Maleic Anhydrides via Annulation of α-Keto Acids and Triazenyl Alkynes
Bao, Xiaodong; Zeng, Linwei; Jin, Jian ; Cui, Sunliang, Journal of Organic Chemistry, 2022, 87(5), 2821-2830

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  pH 2.1
Reference
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation
Furukawa, Keisuke; Inada, Haruki; Shibuya, Masatoshi; Yamamoto, Yoshihiko, Organic Letters, 2016, 18(17), 4230-4233

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Palladium-catalyzed double and single carbonylations of β-amino alcohols. Selective synthesis of morpholine-2,3-diones and oxazolidin-2-ones and applications for synthesis of α-oxo carboxylic acids
Imada, Yasushi; Mitsue, Yo; Ike, Kazuo; Washizuka, Ken-ichi; Murahashi, Shun-Ichi, Bulletin of the Chemical Society of Japan, 1996, 69(7), 2079-2090

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Lower aliphatic 2-oxo acids and their ethyl esters from ethyl esters of 2-hydroxy acids
Kozlowski, Roman; Kubica, Zbigniew; Rzeszotarska, Barbara; Smelka, Leszek; Pietrzynski, Grzegorz, Organic Preparations and Procedures International, 1989, 21(1), 75-82

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxalic acid ,  Water Solvents: Diethyl ether
Reference
Lithium aldimines. New synthetic intermediate
Walborsky, Harry M.; Niznik, G. E., Journal of the American Chemical Society, 1969, 91(27),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, < pH 12, rt; 1 h, pH 11 - 12, rt; rt → 70 °C; 0.5 h, 70 °C; 70 °C → rt
Reference
Synthesis of 4-methyl-2-oxo-pentanoic acid
Song, Li-feng; Sun, Chao-hui; Guo, Lin; Yin, Yong-bo; Liu, Yu-shi; et al, Jingxi Yu Zhuanyong Huaxuepin, 2009, 17(6), 27-29

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  N-Hydroxyphthalimide ,  Lithium perchlorate Solvents: Acetonitrile ,  Water
Reference
Electrosynthesis of amino acids from biomass-derived α-hydroxyl acids
Yan, Kaili; Huddleston, Morgan L.; Gerdes, Brett A.; Sun, Yujie, Green Chemistry, 2022, 24(13), 5320-5325

Synthetic Circuit 10

Reaction Conditions
Reference
Byproducts of the aqueous halogenation of amino derivatives
Abia, Li.; Armesto, X. L.; Canle, L.; Garcia, M. V.; Losada, M.; et al, Bulletin des Societes Chimiques Belges, 1996, 105(6), 349-353

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Pyridoxal 5′-phosphate ,  L-Glutamic acid ;  30 °C
Reference
Photobiocatalytic Cascades for Acylating N-Heterocycles with Natural Amino Acids via the 2-Keto Acids
Cui, Xuexian; Geng, Wen-Chao; Jiang, Huifeng; Wu, Bian, Advanced Synthesis & Catalysis, 2022, 364(23), 4013-4019

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  4 h, rt → 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Scalable Electrocatalytic Intermolecular Acylcyanation and Aminocyanation of Alkenes
Kong, Xianqiang ; Chen, Xiaohui; Chen, Yiyi; Cao, Zhong-Yan, Journal of Organic Chemistry, 2022, 87(11), 7013-7021

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Glutamic acid Catalysts: Catalase ,  Glutamate oxidase Solvents: Water ;  10 h, pH 7.5, 30 °C
Reference
Exploration of Transaminase Diversity for the Oxidative Conversion of Natural Amino Acids into 2-Ketoacids and High-Value Chemicals
Li, Tao; Cui, Xuexian; Cui, Yinglu; Sun, Jinyuan; Chen, Yanchun; et al, ACS Catalysis, 2020, 10(14), 7950-7957

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Pyridine ,  Selenium dioxide ;  16 h, 110 °C
Reference
Nickel-catalyzed electrochemical Minisci acylation of aromatic N-heterocycles with α-keto acids via ligand-to-metal electron transfer pathway
Ding, Hang; Xu, Kun ; Zeng, Cheng-Chu, Journal of Catalysis, 2020, 381, 38-43

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: L-Amino acid dehydrogenase Solvents: Water ;  24 h, pH 8, 30 °C
Reference
Production of α-Ketoisocaproate and α-Keto-β-Methylvalerate by Engineered L-Amino Acid Deaminase
Yuan, Yuxiang ; Song, Wei; Liu, Jia; Chen, Xiulai; Luo, Qiuling; et al, ChemCatChem, 2019, 11(10), 2464-2472

4-Methyl-2-oxovaleric Acid Raw materials

4-Methyl-2-oxovaleric Acid Preparation Products

4-Methyl-2-oxovaleric Acid Suppliers

Hubei XinHongli Chemical Co., Ltd.
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(CAS:816-66-0)
ZHU YU WEI
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1018283355@qq.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
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(CAS:816-66-0)
YANG YANG
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Shanghai Hansi Chemical Industry Co., Ltd.
Audited Supplier Audited Supplier
(CAS:816-66-0)
GU JING LI
18939883912
sales@gh-reagent.com
Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:816-66-0)
A LA DING
anhua.mao@aladdin-e.com

4-Methyl-2-oxovaleric Acid Related Literature

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